1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea
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Overview
Description
3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexylurea group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity, while the cyclohexylurea group could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyloxy-3-methyl-2-nitrobenzene
- 4-Benzyloxy-2-methylphenylboronic acid
- 4-(Benzyloxy)-1-bromo-2-methylbenzene
Uniqueness
3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C25H31N3O2/c1-18-22(14-15-26-25(29)28-20-10-6-3-7-11-20)23-16-21(12-13-24(23)27-18)30-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,27H,3,6-7,10-11,14-15,17H2,1H3,(H2,26,28,29) |
InChI Key |
GVYJPMYLPINZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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